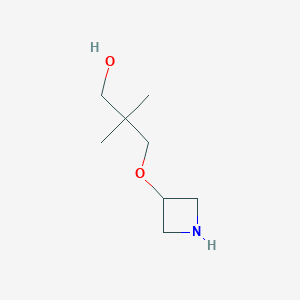
3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their diverse biological activities and are used in various fields of chemistry and medicine. The presence of the azetidine ring in this compound imparts unique chemical and biological properties, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
Industrial production of 3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol may involve scalable synthetic routes that ensure high yield and purity. Green and cost-effective methods, such as the use of microchannel reactors for oxidation reactions, are often employed to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azetidine ring can be reduced to form saturated amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are used.
Substitution: Reagents like SOCl₂ (Thionyl chloride) and PBr₃ (Phosphorus tribromide) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the azetidine ring forms saturated amines.
Wissenschaftliche Forschungsanwendungen
3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound has a similar azetidine ring but with different substituents, leading to distinct chemical and biological properties.
3-(Azetidin-3-yloxy)aniline: Another azetidine derivative with an aniline group, used in different chemical reactions and applications.
Uniqueness
3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol is unique due to the presence of the 2,2-dimethylpropan-1-ol moiety, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
3-(azetidin-3-yloxy)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C8H17NO2/c1-8(2,5-10)6-11-7-3-9-4-7/h7,9-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
YUBABKIXKVORIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)COC1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13341385.png)
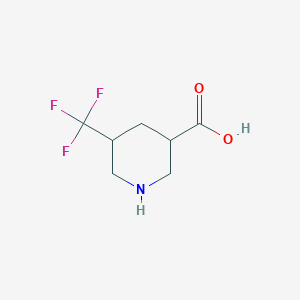
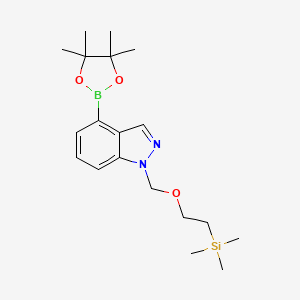
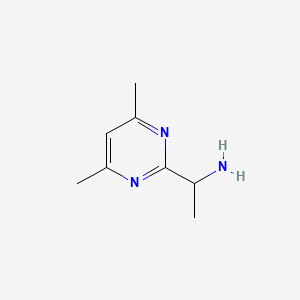
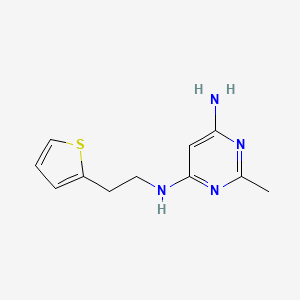
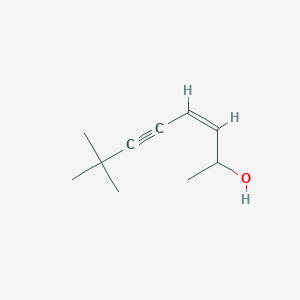
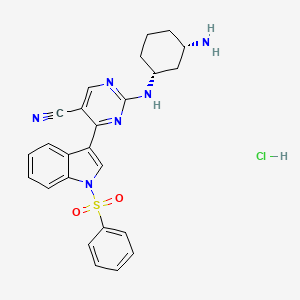
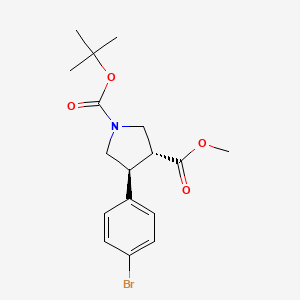
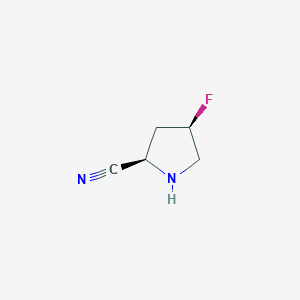
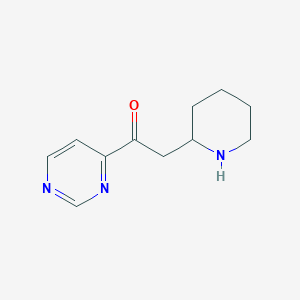
![3-Chloro-2-[(pyrrolidin-3-yloxy)methyl]-5-(trifluoromethyl)pyridine hydrochloride](/img/structure/B13341450.png)
![(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B13341457.png)

![2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13341475.png)
